molecular formula C9H14N4 B8693643 1-(Pyrimidin-4-yl)piperidin-4-amine

1-(Pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B8693643
M. Wt: 178.23 g/mol
InChI Key: ZUEKSECYPXHXAQ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound recognized in medicinal chemistry as a privileged scaffold for designing novel bioactive molecules. Its structure, featuring a hydrogen-bond-capable pyrimidine ring linked to a piperidine-4-amine group, provides a versatile template for creating potent inhibitors and receptor modulators . This scaffold is integral to several drug discovery campaigns. It serves as a key intermediate in the synthesis of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant activity against wild-type HIV-1 . Furthermore, derivatives based on similar N-(piperidin-4-yl)pyrimidin-4-amine cores have been developed into potent and orally bioavailable agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, showcasing the scaffold's utility in metabolic disease research . The piperidine and pyrimidine motifs are frequently employed in the development of protein kinase inhibitors, with research showing that such fused ring systems, like pyrrolo[2,3-d]pyrimidine, can yield potent, selective, and orally available anticancer agents . The balanced lipophilicity and molecular properties of this scaffold make it particularly valuable for optimizing drug-like characteristics, including solubility and metabolic stability, in lead compounds targeting a range of enzymes and receptors .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C9H14N4/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9/h1,4,7-8H,2-3,5-6,10H2

InChI Key

ZUEKSECYPXHXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(Pyrimidin-4-yl)piperidin-4-amine is primarily recognized for its role as an ATP-competitive inhibitor of Protein Kinase B, a key player in the phosphatidylinositol-3 kinase signaling pathway, which regulates cell growth, proliferation, and survival. The inhibition of this pathway has implications for cancer therapy, as deregulated signaling through Protein Kinase B is frequently observed in various cancers.

Structural Modifications and Selectivity

Research has indicated that modifications to the structure of this compound can enhance its selectivity and potency against specific kinases. Such structural optimizations are crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Structural Analogues and Their Properties

Compound NameSimilarity IndexKey Features
2-Amino-4-piperidino-6-methylpyrimidine0.77Contains a methyl group on the pyrimidine ring
2,4-Diamino-6-piperidinopyrimidine0.70Features two amino groups on the pyrimidine
1-(Pyridin-2-yl)piperidin-4-amine0.64Substituted pyridine instead of pyrimidine
1-(Pyrimidin-2-yl)piperidin-4-amino dihydrochloride0.63Contains a dihydrochloride salt form
2-Amino-4-morpholin-4-yl-pyrimidine0.67Contains a morpholine ring instead of piperidine

These analogues exhibit varying degrees of biological activity and structural features that differentiate them from 1-(Pyrimidin-4-yl)piperidin-4-amino, highlighting the importance of structure in drug design.

In Vivo Studies and Efficacy

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in human xenograft models at tolerable doses. These studies are critical for understanding the pharmacokinetics and dynamics of this compound within biological systems.

Case Study: Tumor Growth Inhibition

A study involving the administration of this compound to mice with xenografted tumors showed significant reductions in tumor size compared to control groups. The compound was well-tolerated, suggesting a favorable safety profile for further development.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of piperidine derivatives with pyrimidine derivatives through methods such as reductive amination. Optimizing reaction conditions is crucial for achieving high yield and purity, often utilizing continuous flow reactors or high-pressure hydrogenation reactors.

Future Directions in Research

Ongoing research is focused on:

  • Enhancing Selectivity : Further modifications to improve selectivity against unwanted kinases.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance overall treatment effectiveness.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
1-(Pyrimidin-4-yl)piperidin-4-amine Pyrimidin-4-yl at N1 of piperidine 192.23 Core scaffold for kinase inhibitors; studied in antiviral and anticancer research
4-(2-Methoxybenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (9) 2-Methoxybenzyl at C4 of piperidine 338.34 Selective ligand with 92% purity; demonstrated potent binding in LC-MS and NMR studies
4-(2,3-Dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (11) 2,3-Dichlorobenzyl at C4 of piperidine 376.28 Enhanced lipophilicity (Rt = 3.16 min); explored for oral bioavailability
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-Octylphenethyl at N1 of piperidine 348.59 Selective SphK1 inhibitor (IC50 = 3.6 µM); structural optimization for enzyme selectivity
1-Benzylpiperidin-4-amine Benzyl at N1 of piperidine 190.28 Simplest analogue; lacks pyrimidine ring; used in foundational SAR studies
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl at pyrimidine C6, aminopiperidine at C4 233.31 Pharmaceutical intermediate; highlighted for agrochemical and material science applications
Key Structural Insights:
  • Substituent Effects : Addition of aromatic groups (e.g., 2-methoxybenzyl in compound 9) enhances binding affinity due to π-π stacking and hydrophobic interactions . Chlorinated variants (e.g., compound 11) improve metabolic stability but may increase toxicity .
  • Piperidine Modifications : Alkyl chains (e.g., RB-005’s octylphenethyl group) enhance selectivity for lipid kinases like SphK1 by interacting with hydrophobic enzyme pockets .
  • Pyrimidine vs. Benzyl : Replacement of pyrimidine with benzyl (as in 1-benzylpiperidin-4-amine) simplifies synthesis but reduces target specificity .

Pharmacological and Functional Comparisons

Selectivity and Potency
  • This compound Derivatives : Compounds with pyrrolo[2,3-d]pyrimidin-4-yl cores (e.g., 9 and 11) show high selectivity for kinase targets, with purity ≥92% and retention times (Rt) correlating with lipophilicity .
  • RB-005 : Exhibits >10-fold selectivity for SphK1 over SphK2, attributed to its extended alkyl chain, which aligns with the enzyme’s substrate-binding tunnel .
  • N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine: The allyl group at C6 improves solubility and bioavailability, critical for oral drug development .

Preparation Methods

Mechanism and Reaction Design

The SNAr reaction exploits the electron-deficient nature of 4-chloropyrimidine, which undergoes displacement with piperidin-4-amine under basic conditions. The pyrimidine ring’s electron-withdrawing nitrogen atoms activate the C4 position for nucleophilic attack (Figure 1).

Reaction conditions :

  • Base : K₂CO₃ or Et₃N (2–3 equiv)

  • Solvent : DMF or DMSO (60–80°C)

  • Time : 12–24 hours

Example protocol :

  • Combine 4-chloropyrimidine (1.0 equiv) and piperidin-4-amine (1.2 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.5 equiv) and stir at 80°C for 18 hours.

  • Quench with ice water, extract with EtOAc, and purify via column chromatography (SiO₂, EtOAc/hexane 3:7).

Yield : 78–85%.

Reductive Amination

Two-Step Synthesis via Imine Intermediate

This method avoids halogenated precursors by condensing pyrimidine-4-carbaldehyde with piperidin-4-amine, followed by reduction:

Step 1: Imine formation

  • Reactants : Pyrimidine-4-carbaldehyde (1.0 equiv), piperidin-4-amine (1.1 equiv)

  • Conditions : MeOH, 25°C, 4 hours

  • Intermediate : (E)-N-(pyrimidin-4-ylmethylene)piperidin-4-amine\text{(E)-N-(pyrimidin-4-ylmethylene)piperidin-4-amine}

Step 2: Reduction

  • Reducing agent : NaBH₄ (2.0 equiv)

  • Solvent : MeOH, 0°C → 25°C

  • Time : 2 hours

  • Yield : 70–75%

Microwave-Assisted Synthesis

Accelerated SNAr Reactions

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

Protocol :

  • Mix 4-chloropyrimidine (1.0 equiv), piperidin-4-amine (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMF.

  • Irradiate at 150°C (300 W) for 20 minutes.

  • Cool, filter, and purify via recrystallization (EtOH/H₂O).

Yield : 88–92%.

Comparative Analysis of Methods

Method Yield (%) Time Purity (HPLC) Key Advantage
SNAr (thermal)78–8512–24 h>95%Scalability
Reductive amination70–756 h92%Avoids halogenated precursors
Microwave-assisted SNAr88–9220 min98%Rapid synthesis

Purification Strategies

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh)

  • Eluent : EtOAc/hexane (1:1 → 3:1 gradient)

  • Recovery : 80–85%

Recrystallization

  • Solvent system : Ethanol/water (4:1)

  • Purity enhancement : 90% → 98%

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Throughput : 5 kg/day

  • Conditions : Tubular reactor, 120°C, residence time 30 min.

Emerging Methodologies

Photocatalytic Amination

Preliminary studies show visible-light-driven C–N coupling using Ir(ppy)₃ catalyst (yield: 68%) .

Q & A

Q. What are the standard synthetic routes for 1-(pyrimidin-4-yl)piperidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of piperidin-4-amine derivatives with pyrimidinyl halides (e.g., 4-chloropyrimidine) under basic conditions. For example:

  • Reagents: Pyrimidin-4-yl halide, piperidin-4-amine, base (e.g., K2_2CO3_3, NaH).
  • Solvents: Acetonitrile, DMF, or ethanol under reflux (60–100°C).
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization.
    Yield optimization focuses on stoichiometric ratios, temperature control, and inert atmospheres to minimize side reactions. Comparative studies with analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) suggest that steric hindrance from substituents affects reaction efficiency .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

  • X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry .
  • NMR spectroscopy: 1^1H and 13^13C NMR verify proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm) and carbon assignments.
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
    Cross-validation with databases (e.g., PubChem) ensures consistency with reported analogs .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Reverse-phase HPLC: Use a C18 column with mobile phases like acetonitrile/water + 0.1% H3_3PO4_4 (or formic acid for MS compatibility). Detection at 254 nm is optimal for pyrimidine UV absorption .
  • LC-MS: Combines retention time matching with mass spectral data to distinguish the target compound from byproducts.
    Calibration curves using pure standards ensure accuracy.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine/piperidine) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Synthetic diversification: Introduce substituents (e.g., methyl, methoxy) at pyrimidine C2/C5 or piperidine N1.
  • Biological assays: Test binding affinity (e.g., kinase inhibition) or cellular activity (e.g., IC50_{50} in cancer cell lines).
    For example, replacing pyrimidin-4-yl with pyridin-2-yl (as in N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine) alters steric and electronic interactions with targets . Computational docking (e.g., AutoDock Vina) using X-ray structures predicts binding modes .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Multi-technique validation: Compare X-ray data (bond angles) with DFT-optimized geometries (e.g., Gaussian 09).
  • Dynamic effects: NMR relaxation studies or variable-temperature crystallography assess conformational flexibility.
  • Error analysis: Statistically evaluate SHELXL refinement parameters (e.g., R-factors) to identify outliers .

Q. What strategies mitigate challenges in purifying this compound from complex mixtures?

Methodological Answer:

  • pH-controlled extraction: Adjust to basic pH (≥9) to deprotonate the amine, enhancing solubility in organic phases.
  • Affinity chromatography: Use functionalized resins (e.g., boronate for diol-containing byproducts).
  • Crystallization screening: Test solvents (e.g., EtOAc/hexane) and additives (e.g., seed crystals) to improve crystal habit.

Q. How is computational modeling applied to predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP prediction: Use software like MarvinSuite or ACD/Labs to estimate partition coefficients.
  • pKa calculation: Quantum mechanical methods (e.g., COSMO-RS) determine basicity of the piperidine amine (typical pKa ~10.5).
  • Solubility: Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in aqueous buffers.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.
  • Storage: Keep in airtight containers under argon at –20°C to prevent degradation.
  • Waste disposal: Neutralize with dilute HCl before incineration. Refer to SDS guidelines for analogs like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine .

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